molecular formula C2H7NO B13859373 Ethanolamine-D7

Ethanolamine-D7

Cat. No.: B13859373
M. Wt: 68.13 g/mol
InChI Key: HZAXFHJVJLSVMW-AXQUPBMCSA-N
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Description

Ethanolamine-D7 is a deuterated form of ethanolamine, where seven hydrogen atoms are replaced by deuterium. This isotopically labeled compound is used extensively in scientific research due to its unique properties, which allow for precise tracking and analysis in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanolamine-D7 can be synthesized through the deuteration of ethanolamine. The process involves the exchange of hydrogen atoms with deuterium, typically using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic methods to facilitate the exchange of hydrogen with deuterium. The final product is then purified through distillation and other separation techniques to achieve the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions

Ethanolamine-D7 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding aldehydes and acids.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted ethanolamine derivatives.

Scientific Research Applications

Ethanolamine-D7 is widely used in scientific research due to its isotopic labeling. Some key applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to track the movement and transformation of molecules within biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and chemical processes, particularly in the field of catalysis.

Mechanism of Action

The mechanism of action of ethanolamine-D7 involves its incorporation into various biochemical pathways. The deuterium atoms provide a unique signature that can be detected using mass spectrometry and other analytical techniques. This allows researchers to track the compound’s interactions with molecular targets and pathways, providing insights into its effects and behavior in different systems.

Comparison with Similar Compounds

Similar Compounds

    Ethanolamine: The non-deuterated form, commonly used in similar applications but lacks the isotopic labeling.

    Diethanolamine: Contains two ethanolamine units and is used in different industrial applications.

    Triethanolamine: Contains three ethanolamine units and is used as a surfactant and emulsifier.

Uniqueness

Ethanolamine-D7’s uniqueness lies in its deuterium labeling, which allows for precise tracking and analysis in scientific research. This makes it particularly valuable in studies where understanding the detailed movement and transformation of molecules is crucial.

Properties

Molecular Formula

C2H7NO

Molecular Weight

68.13 g/mol

IUPAC Name

N,N,1,1,2,2-hexadeuterio-2-deuteriooxyethanamine

InChI

InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2/i1D2,2D2,4D/hD2

InChI Key

HZAXFHJVJLSVMW-AXQUPBMCSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O[2H])N([2H])[2H]

Canonical SMILES

C(CO)N

Origin of Product

United States

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